molecular formula C12H16N4O B2797074 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol CAS No. 2189434-28-2

1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol

Cat. No.: B2797074
CAS No.: 2189434-28-2
M. Wt: 232.287
InChI Key: HLMBAGSVNRNCCC-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with dimethyl substitutions at the 2 and 5 positions, and a pyrrolidin-3-ol moiety at the 7 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the pyrrolidin-3-ol moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: Similar core structure but lacks the pyrrolidin-3-ol moiety.

    5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Another derivative with different substitutions.

Uniqueness

1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol is unique due to the presence of the pyrrolidin-3-ol moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8-6-12(15-4-3-10(17)7-15)16-11(13-8)5-9(2)14-16/h5-6,10,17H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMBAGSVNRNCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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